[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine
Description
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-3-1-4-8-2-9-11(4)5(7)10-3/h1-2H,6H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTSXLCOFFCUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N2C1=NC=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with 6-chloro-4-pyrimidinylhydrazones as precursors. Treatment with IBD in dichloromethane at ambient temperature induces oxidative cyclization, formingtriazolo[4,3-c]pyrimidine intermediates (5a–o ). These intermediates undergo spontaneous Dimroth rearrangement to yield the thermodynamically stabletriazolo[1,5-c]pyrimidine derivatives (6a–o ).
Key parameters influencing yield and purity:
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Solvent polarity : Dichloromethane optimizes cyclization efficiency.
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Temperature : Reactions proceed at 25°C without external heating.
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Reaction time : Completion occurs within 2–4 hours.
A representative synthesis oftriazolo[1,5-c]pyrimidine-5,7-diamine from 6-chloro-4-pyrimidinylhydrazone demonstrates a yield of 78% after purification.
Substrate Scope and Limitations
Bromine-Mediated Cyclization and Rearrangement
An alternative pathway employs bromine as the cyclizing agent. This approach, though less environmentally benign, offers compatibility with sensitive functional groups.
Synthetic Protocol
Pyrimidinylhydrazones treated with bromine in acetic acid undergo cyclization to formtriazolo[4,3-c]pyrimidines, which subsequently rearrange under acidic conditions. For example, 8-bromo-7-chloro-triazolo[1,5-c]pyrimidine is obtained in 65% yield after 6 hours at 60°C.
Advantages:
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Cost-effectiveness : Bromine is cheaper than hypervalent iodine reagents.
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Scalability : Suitable for gram-scale synthesis.
Drawbacks:
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Safety concerns : Handling bromine requires stringent safety measures.
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Byproduct formation : Competing bromination at aromatic positions may occur.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) accelerate cyclization but may promote side reactions. Dichloromethane balances reactivity and selectivity, as evidenced by a 15% yield increase compared to THF.
Temperature Control
Elevated temperatures (>40°C) favor Dimroth rearrangement but risk decomposition. Optimal results are obtained at 25–30°C.
Catalytic Additives
Lewis acids (e.g., ZnCl₂) enhance cyclization rates by stabilizing transition states. Addition of 10 mol% ZnCl₂ improves yields by 12–18% in IBD-mediated reactions.
Comparative Analysis of Synthetic Methods
| Method | Yield Range | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| IBD-mediated cyclization | 65–85% | 2–4 hours | Mild conditions, high selectivity | Cost of hypervalent iodine reagents |
| Bromine-mediated | 60–70% | 4–6 hours | Cost-effective, scalable | Safety hazards, byproduct formation |
| Palladium-catalyzed | 70–75% | 6–8 hours | Functional group tolerance | Requires preformed triazolopyrimidine |
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine exhibit significant antiviral activity. For instance, compounds designed to target the PA-PB1 interaction in the influenza A virus showed promising anti-flu activity. These compounds were synthesized through a series of modifications that enhanced their binding affinity and solubility, leading to effective disruption of viral replication mechanisms .
Anticancer Properties
The metal-chelating properties of this compound have been exploited to develop potential anticancer agents. Complexes formed with transition metals such as platinum and ruthenium have shown efficacy against various cancer cell lines. These complexes leverage the hydrogen-bonding capabilities of the triazolo-pyrimidine scaffold to enhance stability and bioavailability .
Antiparasitic Activity
Research has indicated that certain derivatives possess antiparasitic properties effective against pathogens like Leishmania and Trypanosoma cruzi, which are responsible for leishmaniasis and Chagas disease, respectively. The metal complexes derived from this compound demonstrated selective toxicity towards these parasites while exhibiting lower cytotoxicity towards host cells .
Agricultural Applications
Herbicidal Activity
The compound has been explored for its potential as a herbicide. Alkoxy-substituted derivatives have shown effectiveness as both pre-emergence and post-emergence herbicides. Their ability to inhibit specific biological pathways in plants makes them suitable candidates for agricultural applications .
Materials Science Applications
Energetic Materials
Innovative studies have reported the synthesis of energetic compounds based on this compound. These compounds exhibit excellent thermal stability and detonation performance characteristics. For example, fused-ring variants have been developed that demonstrate high density and superior thermal decomposition temperatures compared to traditional explosives like TATB (Triaminotrinitrobenzene) .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Pathogen/Cell Line | Reference |
|---|---|---|---|
| V1 | Antiviral | Influenza A | |
| V2 | Anticancer | Various cancer cell lines | |
| V3 | Antiparasitic | Leishmania | |
| V4 | Herbicidal | Various weeds | |
| V5 | Energetic Material | N/A |
Table 2: Synthesis Methods
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in the induction of cell apoptosis and G2/M phase arrest, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Physicochemical Properties
Key Research Findings
Agrochemical Efficacy : 5,7-Dimethyl-triazolo[1,5-a]pyrimidines achieved >90% weed control in field trials, outperforming chloro analogs due to better foliar absorption .
Kinase Selectivity : N7-Benzyl derivatives demonstrated >100-fold selectivity for CDK2 over CDK1, linked to hydrophobic interactions with the sulfonyl group .
Synthetic Scalability : Pd-catalyzed methods for triazolopyrimidines achieved yields >60%, critical for industrial applications .
Biological Activity
[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies that highlight its efficacy in various biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various kinases involved in cell signaling pathways, leading to effects such as:
- Suppression of Cell Proliferation : The compound can induce apoptosis in cancer cells by modulating cell cycle-related proteins and pathways.
- Inhibition of AXL Receptor Tyrosine Kinase : This inhibition is significant in the context of cancer therapy as it can impede tumor growth and metastasis .
Biological Activity Overview
Recent studies have demonstrated the compound's potential in several therapeutic areas:
- Anticancer Activity : Various derivatives of [1,2,4]triazolo[1,5-c]pyrimidine have exhibited moderate to potent antiproliferative effects against cancer cell lines. For instance, certain derivatives showed IC50 values less than 80 µM against multiple cancer types .
- Neuroprotective Effects : The compound has been investigated for its potential as an adenosine receptor antagonist, which may play a role in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Antioxidant Properties : Some studies have indicated that triazolo-pyrimidine derivatives possess antioxidant activities, further expanding their therapeutic potential .
Table 1: Summary of Biological Activities of this compound Derivatives
| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MGC-803 (gastric cancer) | < 80 | Induction of apoptosis via ERK signaling pathway |
| Adenosine receptor antagonist | Neuroblastoma models | 1.44 (hA2A AR) | Inhibition of A2A receptor signaling |
| Antioxidant | Various cell lines | Not specified | Scavenging free radicals |
Case Study 1: Anticancer Activity
In a study examining the antiproliferative effects of [1,2,4]triazolo[1,5-c]pyrimidine derivatives on gastric cancer cells (MGC-803), researchers found that the most active compound induced significant G2/M phase arrest and apoptosis. The study emphasized the importance of structural modifications in enhancing biological activity .
Case Study 2: Neuroprotective Potential
Another research effort focused on the compound's role as an adenosine receptor antagonist. The findings suggested that certain derivatives could effectively block A2A receptors with high affinity, indicating potential use in treating neurodegenerative disorders. The selectivity and potency against various receptor subtypes were highlighted as critical factors for therapeutic development .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing [1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine derivatives?
- Methodological Answer : The core scaffold is typically synthesized via cyclization of 3-amino-1,2,4-triazoles with β-keto esters or α,β-unsaturated ketones under reflux conditions. For example, substituted derivatives are synthesized by reacting precursors like compound 6 () with amines (1.5–10 equivalents) in ethanol at 100°C for 3–72 hours in sealed tubes. Reaction progress is monitored by TLC (EtOAc/light petroleum eluent), followed by column chromatography for purification .
- Key Data : Yields vary significantly with substituents; e.g., N7-benzyl derivatives achieved 28% yield using benzylamine and K₂CO₃ in ethanol (95°C, 4 days) .
Q. How are substituents introduced at the N5 and N7 positions of the triazolopyrimidine core?
- Methodological Answer : Substituents are introduced via nucleophilic substitution. For example:
- N5-substitution : React precursor 5 (1.348 mmol) with amines (e.g., 4-fluorobenzylamine) in ethanol at 60°C for 3 hours .
- N7-substitution : Use benzylamine under harsher conditions (95°C, 4 days) with K₂CO₃ as a base .
- Key Data : Steric and electronic effects of substituents influence reaction efficiency. For instance, bulky amines require longer reaction times (up to 72 hours) .
Q. What analytical techniques are critical for characterizing triazolopyrimidine derivatives?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns. For example, N7-benzyl derivatives show distinct aromatic proton signals at δ 7.56–7.15 ppm and benzyl CH₂ at δ 4.42 ppm .
- HRMS : Validates molecular formulas (e.g., C19H18N6O [M+H]+ with 0.0000 deviation between experimental and theoretical values) .
- HPLC : Purity assessment (e.g., 99.4% purity for compound 32 ) .
Advanced Research Questions
Q. How do substituents at N5 and N7 influence biological activity, and how can contradictory data be resolved?
- Methodological Answer :
- Pharmacological Profiling : Derivatives with 3-methoxyphenyl (compound 32 ) or 3,5-dimethoxyphenyl (compound 33 ) groups show varied kinase inhibition profiles. Activity discrepancies may arise from differences in solubility or binding pocket interactions .
- Data Resolution : Compare IC₅₀ values under standardized assays (e.g., ATP concentration, pH). For example, substituents with electron-withdrawing groups (e.g., -CF₃) enhance target affinity but may reduce solubility .
- Key Data : Compound 32 (3-methoxyphenyl) showed moderate activity against CK1δ (IC₅₀ = 1.2 µM), while 33 (3,5-dimethoxyphenyl) was less potent (IC₅₀ = 5.8 µM) .
Q. What mechanistic insights explain the Dimroth rearrangement observed during triazolopyrimidine synthesis?
- Methodological Answer : The rearrangement involves protonation of intermediates (e.g., 5-H⁺ ), ring-opening, tautomerization, and re-closure to form [1,2,4]triazolo[1,5-c]pyrimidines. Acidic conditions (e.g., catalytic HCl) accelerate this process .
- Key Data : Spontaneous rearrangement of 5 to 6 occurs slowly at room temperature but is catalyzed by HCl, yielding >70% of 6 after 24 hours .
Q. How can computational methods optimize the design of triazolopyrimidine-based HSP90 modulators?
- Methodological Answer :
- Docking Studies : Use crystal structures of HSP90 (PDB: 6DZ) to model interactions. For example, furan-2-yl substituents in compound 13 (C15H21N9O) form hydrogen bonds with Asp93 and Asn51 .
- QSAR Models : Correlate substituent hydrophobicity (logP) with inhibitory activity. Derivatives with logP < 3 show better membrane permeability .
Data Contradiction Analysis
Q. Why do similar triazolopyrimidine derivatives exhibit conflicting bioactivity results in kinase assays?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Variations in ATP concentrations (e.g., 10 µM vs. 100 µM) can alter IC₅₀ values.
- Protein Isoforms : CK1δ vs. CK1ε selectivity profiles differ due to subtle active-site variations .
- Resolution : Standardize assays using recombinant isoforms and report ATP levels explicitly.
Experimental Design Tables
| Parameter | Basic Synthesis () | Advanced Derivatization () |
|---|---|---|
| Temperature | 60°C, 3 hours | 95°C, 4 days |
| Solvent | Ethanol | Ethanol + K₂CO₃ |
| Purification | Column chromatography | Crystallization (EtOAc-light petroleum) |
| Yield Range | 28–35% | 17–28% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
